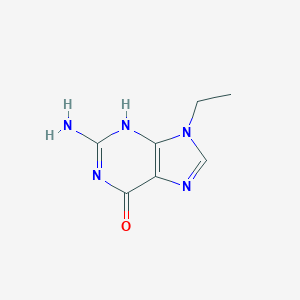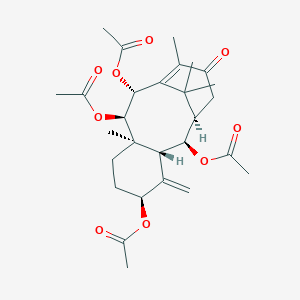
Taxinin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxinin H is a natural product that belongs to the daphnane-type diterpenoids family. It is found in the leaves of Taxus chinensis, a species of yew tree. Taxinin H has been a subject of interest in scientific research due to its potential as an anticancer agent.
Scientific Research Applications
Cardiovascular Protection
Taxifolin, a compound closely related to Taxinin H, has been identified to confer protection against myocardial ischemia/reperfusion injury. It enhances the recovery of ventricular function and modulates oxidative stress markers, significantly influencing the mitochondrial apoptosis pathway. This cardioprotective effect is crucial in mitigating cardiac-related disorders and promoting cardiovascular health (Tang et al., 2019).
Antimicrobial and Antiviral Activities
Hydrolysable Tannins, like Taxinin H, are recognized for their antimicrobial and antiviral activities. These compounds effectively combat various viruses, bacteria, and eukaryotic microorganisms, marking them as potential candidates in the development of new antimicrobial and antiviral agents. The specificity of their action and the potential to synergize with existing therapies make them a focal point in medicinal plant research (Buzzini et al., 2008).
Osteogenic Effects
Taxifolin has been found to stimulate the osteogenic differentiation of human bone marrow mesenchymal stem cells. It modulates key pathways, potentially through the antagonism of the NF-κB signaling pathway, suggesting its role in bone health and the treatment of bone-related diseases (Wang et al., 2017).
Oxidative DNA Damage Protection
Taxifolin exhibits strong antioxidant capabilities, protecting against oxidative DNA damage in vitro. It also shields zebrafish embryos from cadmium toxicity, indicating its potential as a protective agent against environmental and oxidative stressors (Manigandan et al., 2015).
properties
CAS RN |
18530-10-4 |
|---|---|
Product Name |
Taxinin H |
Molecular Formula |
C28H38O9 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C28H38O9/c1-13-20(33)12-19-24(35-16(4)30)23-14(2)21(34-15(3)29)10-11-28(23,9)26(37-18(6)32)25(36-17(5)31)22(13)27(19,7)8/h19,21,23-26H,2,10-12H2,1,3-9H3/t19-,21-,23-,24+,25+,26-,28+/m0/s1 |
InChI Key |
REWKPSYPXPCBCQ-VDDMMWHUSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



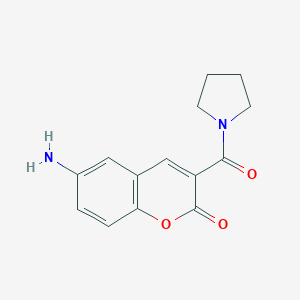
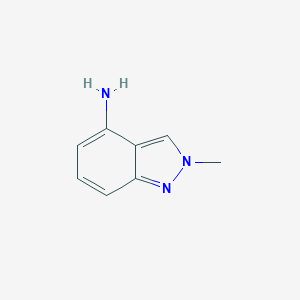
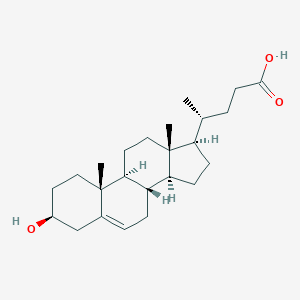
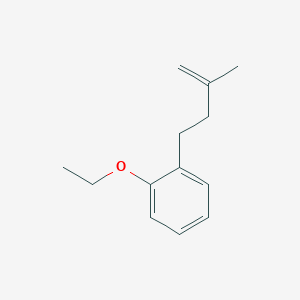
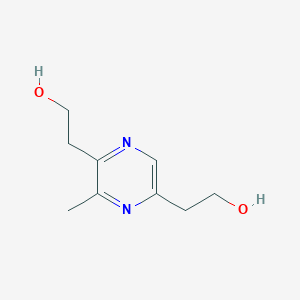
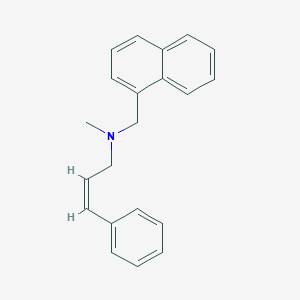
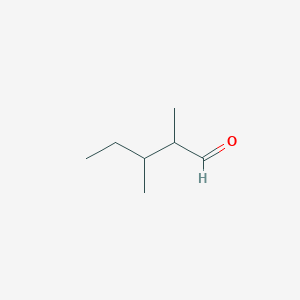
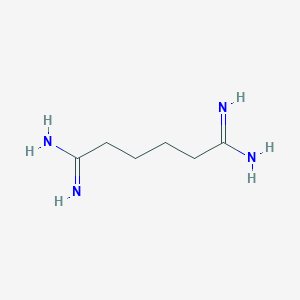
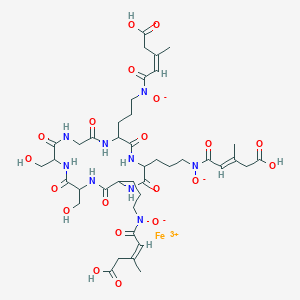
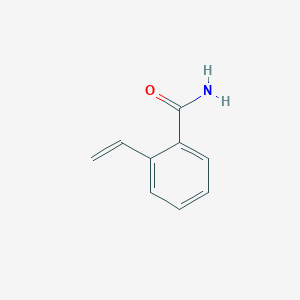
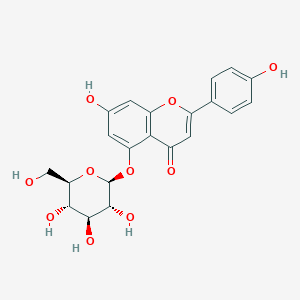
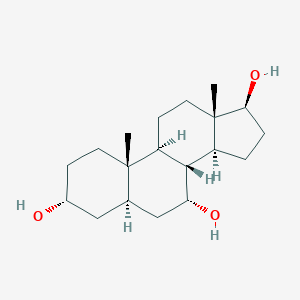
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
